Home > Products > Building Blocks P4025 > 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1087784-23-3

6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-1807716
CAS Number: 1087784-23-3
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the pyrazolo[3,4-b]pyridine class of compounds. This family of heterocyclic compounds exhibits diverse biological activities and has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

Compound Description: This group encompasses a series of compounds with varying aryl substituents at the 6-position of the pyrazolo[3,4-b]pyridine core. They were synthesized and evaluated for their antibacterial activities. []

Relevance: These compounds share the core pyrazolo[3,4-b]pyridine-4-carboxylic acid structure with 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The primary difference lies in the substituents at the 1- and 6-positions, with the related compounds possessing a phenyl group at the 1-position and diverse aryl groups at the 6-position, compared to the cyclopropyl and methyl groups in the target compound. []

1-Benzoyl-4-(4-aroyl/aroyloxy methyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile hybrids

Compound Description: This series features a benzoyl group at the 1-position and various aroyl or aroyloxy methyl substituents at the 4-position of the 6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile scaffold. These compounds were synthesized and screened for their antibacterial and antifungal activities. []

Relevance: While sharing the core pyrazolo[3,4-b]pyridine structure with 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, these compounds differ significantly in their substitution pattern. Notable differences include the presence of a nitrile group at the 5-position, a carbonyl group at the 6-position, and diverse substitutions at the 1- and 4-positions, contrasting with the carboxylic acid moiety at the 4-position and specific substituents in the target compound. []

BAY 41-2272 (5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator investigated for its vasodilatory effects in ovine pulmonary arteries. []

4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound represents a simplified core structure of the pyrazolo[3,4-b]pyridine class, lacking any substituents on the core ring system. Its synthesis and tautomeric properties were investigated. []

Relevance: This compound represents the core structural framework of 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The target compound possesses additional substituents, including a cyclopropyl group at the 6-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 4-position. []

1-(o-Chlorophenyl)-3-(2,3-dihydro-4-methyl-3-thioxo-4H-1,2,4-triazol-5-yl)-1H-pyrazolo[3,4-b]quinoxaline (7) and its derivatives

Compound Description: This compound and its derivatives, synthesized from quinoxaline precursors, feature a pyrazolo[3,4-b]quinoxaline core structure with a triazole ring attached. [, ]

Relevance: While these compounds share the pyrazole ring system present in 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, they differ significantly in their overall structure due to the presence of the quinoxaline moiety. This fusion creates a distinct chemical class with structural features not present in the target compound. [, ]

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound serves as a key intermediate in the synthesis of apixaban, an anticoagulant drug. It features a pyrazolo[3,4-c]pyridine core with a piperidine-substituted phenyl group at the 6-position and a 4-methoxyphenyl group at the 1-position. []

Relevance: Despite sharing the pyrazolopyridine framework with 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, this compound differs significantly in its structure. Key distinctions include the presence of a tetrahydropyridine ring fused to the pyrazole moiety, a carboxylic acid ethyl ester group at the 3-position instead of a carboxylic acid at the 4-position, and distinct substitutions at the 1- and 6-positions compared to the target compound. []

Overview

6-Cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. Its molecular formula is C11H11N3O3C_{11}H_{11}N_{3}O_{3}, with a molecular weight of 233.22 g/mol. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound features a cyclopropyl group at the 6th position, a methyl group at the 1st position, a keto group at the 3rd position, and a carboxylic acid group at the 4th position of the pyrazolo[3,4-b]pyridine core structure.

Synthesis Analysis

The synthesis of 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several steps:

  • Cyclization Reaction: The initial step involves cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core.
  • Substitution Reactions: Subsequent reactions introduce the cyclopropyl and methyl groups at specific positions on the core structure.

Common methods include:

  • Multicomponent Reactions: These involve carbonyl compounds and derivatives of cyanoacetic acid for synthesizing complex heterocycles.
  • Cyclocondensation Reactions: Aminopyrazoles react with various reagents to produce pyrazolo[3,4-b]pyridines, highlighting the versatility of this chemical family in organic synthesis.
Molecular Structure Analysis

The molecular structure of 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be described as follows:

  • Core Structure: It consists of a fused pyrazole and pyridine ring system.
  • Functional Groups:
    • A cyclopropyl group at position 6.
    • A methyl group at position 1.
    • A keto group at position 3.
    • A carboxylic acid group at position 4.

The InChI Key for this compound is DJAGYHZCYMBGGO-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases such as PubChem.

Chemical Reactions Analysis

6-Cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions due to its functional groups:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions are possible with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution reactions can occur at positions adjacent to nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.

These reactions enable further functionalization and modification of the compound for various applications in organic synthesis.

Mechanism of Action

The mechanism of action for 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It has been shown to bind to tropomyosin receptor kinases (TRKs), inhibiting their activity. This inhibition disrupts downstream signaling pathways associated with cell proliferation and survival, suggesting potential applications in cancer therapy and other diseases linked to aberrant cell signaling pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:

PropertyValue
Molecular FormulaC11H11N3O3C_{11}H_{11}N_{3}O_{3}
Molecular Weight233.22 g/mol
PurityTypically ≥95%
SolubilitySoluble in organic solvents; limited solubility in water

These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications in research and industry.

Applications

6-Cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific uses:

  1. Medicinal Chemistry: Due to its biological activity, it is studied as a potential therapeutic agent against various diseases.
  2. Research Applications: It serves as a building block for synthesizing more complex heterocyclic compounds and studying enzyme inhibition mechanisms.
  3. Material Science: The compound is explored for developing new materials with specific electronic and optical properties.

Properties

CAS Number

1087784-23-3

Product Name

6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-cyclopropyl-1-methyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C11H11N3O3/c1-14-9-8(10(15)13-14)6(11(16)17)4-7(12-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,13,15)(H,16,17)

InChI Key

DJAGYHZCYMBGGO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)N1

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.